Cyanocobalamin Impurity G

Catalog No.
S1791064
CAS No.
38218-51-8
M.F
C63H90Co3N14O14P-2
M. Wt
1475.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanocobalamin Impurity G

CAS Number

38218-51-8

Product Name

Cyanocobalamin Impurity G

IUPAC Name

1-[(3S,4S,5R)-5-[(3R,4R,5Z)-5-[1-[(3S,5Z)-5-[(3S)-6-amino-3-(3-amino-3-oxopropyl)-2-azanidylidene-4-methyl-6-oxohexylidene]-3-(3-amino-3-oxopropyl)-4,4-dimethyl-3H-pyrrol-2-yl]ethylidene]-3-(2-amino-2-oxoethyl)-4-[3-[[(2R)-2-[[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-oxidophosphoryl]oxypropyl]amino]-3-oxopropyl]-4-methylpyrrolidin-1-id-2-yl]-4-(2-amino-2-oxoethyl)-4,5-dimethyl-3-[3-(methylamino)-3-oxopropyl]-3H-pyrrol-2-yl]ethylidenecobalt;cobalt;cobalt(3+);cyanide

Molecular Formula

C63H90Co3N14O14P-2

Molecular Weight

1475.2 g/mol

InChI

InChI=1S/C62H92N13O14P.CN.3Co/c1-13-41-37(16-19-51(82)69-12)61(10,27-50(68)81)62(11,74-41)57-39(25-49(67)80)60(9,56(73-57)35(6)53-38(15-18-47(65)78)59(7,8)45(72-53)26-40(63)36(14-17-46(64)77)33(4)24-48(66)79)21-20-52(83)70-28-34(5)88-90(85,86)89-55-44(29-76)87-58(54(55)84)75-30-71-42-22-31(2)32(3)23-43(42)75;1-2;;;/h22-23,26,30,34,36-39,44,54-55,57-58,76,84H,14-21,24-25,27-29H2,1-12H3,(H14-,63,64,65,66,67,68,69,70,72,73,77,78,79,80,81,82,83,85,86);;;;/q-2;-1;;;+3/p-2/t34-,36+,37-,38-,39+,44-,54-,55-,57?,58+,60-,61+,62+;;;;/m1..../s1

InChI Key

SKGKNPBFHOAFCU-CSMDKWHXSA-L

Synonyms

Nb-Methyl Cyancobalamin; Nb-methyl-Cobinamide Cyanide 3'-Ester with 5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole Dihydrogen Phosphate (Ester), Inner Salt; 34-Methylcyanocobalamin

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C([N-]C4=C(C)C5=NC(=CC(=[N-])C(CCC(=O)N)[C-](C)CC(=O)N)C(C5CCC(=O)N)(C)C)C6(C(C(C(=N6)C(=[Co])C)CCC(=O)NC)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co].[Co+3]

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C([N-]/C4=C(/C)\C5=N/C(=C\C(=[N-])[C@@H](CCC(=O)N)[C-](C)CC(=O)N)/C([C@@H]5CCC(=O)N)(C)C)[C@]6([C@@]([C@@H](C(=N6)C(=[Co])C)CCC(=O)NC)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co].[Co+3]

Cyanocobalamin Impurity G, also known by its chemical name Coα-[α-(5,6-dimethylbenzimidazolyl)]-Coβ-cyano-e-N-methylcobamide, is a notable impurity associated with cyanocobalamin, commonly known as vitamin B12. This compound is characterized by its complex cobalt-centered structure, which is integral to the biological activity of vitamin B12. Cyanocobalamin itself plays a critical role in various physiological processes, including DNA synthesis and red blood cell formation. Impurity G arises during the synthesis or degradation of cyanocobalamin and can affect the purity and efficacy of vitamin B12 formulations .

Typical of cobalamin derivatives. These reactions may include:

  • Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to form hydroxocobalamin.
  • Reduction: The cobalt ion can undergo reduction, altering the oxidation state and potentially affecting its biological activity.
  • Ligand Exchange: The compound can engage in ligand exchange reactions where the benzimidazole moiety may be replaced by other ligands.

These reactions are significant for understanding the stability and behavior of cyanocobalamin formulations in pharmaceutical applications .

Cyanocobalamin Impurity G exhibits biological activities similar to those of vitamin B12, albeit potentially at different efficacies. It is involved in:

  • Enzymatic Reactions: Like other cobalamins, it may serve as a cofactor in enzymatic reactions essential for cellular metabolism.
  • Neurological Functions: It may contribute to neurological health due to its structural similarity to active forms of vitamin B12.
  • Potential Toxicity: Depending on concentration and context, impurities like Impurity G could lead to adverse effects or allergic reactions in sensitive individuals .

The synthesis of Cyanocobalamin Impurity G typically involves:

  • Chemical Synthesis: This method often includes multi-step organic synthesis that utilizes precursor compounds derived from natural sources or synthetic routes.
  • Degradation of Cyanocobalamin: During the storage or processing of cyanocobalamin, degradation can lead to the formation of Impurity G through hydrolytic and oxidative processes.

The specific conditions under which these reactions occur can significantly influence the yield and purity of the resultant compound .

Cyanocobalamin Impurity G is primarily studied for its implications in:

  • Pharmaceutical Quality Control: Monitoring impurities is crucial for ensuring the safety and efficacy of vitamin B12 supplements.
  • Research: Understanding its properties helps in developing more effective formulations that minimize impurities while maximizing therapeutic benefits.

While it does not have direct applications like cyanocobalamin, its study contributes to better quality assurance in pharmaceutical products .

Interaction studies involving Cyanocobalamin Impurity G focus on:

  • Drug Interactions: Investigating how this impurity interacts with other medications or supplements can provide insights into potential side effects or reduced efficacy.
  • Biochemical Pathways: Understanding its role within metabolic pathways can elucidate how impurities may alter physiological responses.

Cyanocobalamin Impurity G shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure/CharacteristicsUnique Aspects
HydroxocobalaminContains a hydroxyl group instead of cyanoActive form used in clinical settings
MethylcobalaminMethyl group replaces cyanoDirectly involved in methylation reactions
AdenosylcobalaminContains an adenosyl groupImportant for mitochondrial function
CyanocobalaminStandard form of vitamin B12Most commonly used supplement

Cyanocobalamin Impurity G is unique due to its specific structural modifications that arise during synthesis or degradation processes, which may influence both its biological activity and safety profile compared to these other cobalamins .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

9

Exact Mass

1474.44944 g/mol

Monoisotopic Mass

1474.44944 g/mol

Heavy Atom Count

95

UNII

D8OB9LG813

Dates

Modify: 2023-08-15

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